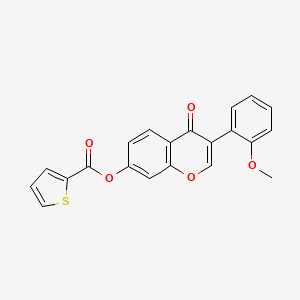
1-Methyl-3,4-dihydro-2H-quinolin-6-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-Methyl-3,4-dihydro-2H-quinolin-6-ol;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various quinolinone derivatives and their synthesis, which are structurally related to the compound . Quinolinone derivatives are known for their biological activities and are often explored for their potential as therapeutic agents .
Synthesis Analysis
The synthesis of quinolinone derivatives varies based on the desired substitution pattern and the biological activity targeted. For instance, paper describes the synthesis of 1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one derivatives, which were evaluated as inhibitors of cAMP phosphodiesterase and platelet aggregation. The synthesis involved the introduction of various substituents to enhance inhibitory activity. Paper outlines a green and efficient one-pot synthesis method for 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives using ammonium acetate in ethanol. Paper details the synthesis of 3-amino-4-hydroxyquinolin-2(1H)-one derivatives through a reaction with isatoic anhydrides and subsequent hydrolysis. Paper discusses the preparation of 3,4-dihydro-1H,6H-[1,4]oxazino[3,4-b]quinazolin-6-ones and their reactivity with electrophilic reagents. Lastly, paper presents a synthesis route for 5-hydroxy-4-aryl-3,4-dihydro-1H-quinolin-2-ones, which are natural products with insecticidal and anthelmintic properties.
Molecular Structure Analysis
The molecular structure of quinolinone derivatives is characterized by the quinolinone core, which can be modified at various positions to alter the compound's properties. The papers provided do not offer detailed molecular structure analysis but do mention the importance of substituents at specific positions for biological activity .
Chemical Reactions Analysis
The chemical reactivity of quinolinone derivatives is influenced by the presence of reactive functional groups and the overall molecular framework. For example, the active methylene group in the compounds discussed in paper reacts with various electrophilic reagents to yield substituted derivatives. The reactivity of hydroxy and bromo derivatives is also explored. In paper , the reactivity of the hydroxyquinolinone core is manipulated through a series of reactions, including Wittig olefination and Heck-Matsuda arylation, to construct an advanced intermediate for the synthesis of natural products.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolinone derivatives are determined by their molecular structure and the nature of their substituents. These properties are crucial for the compounds' biological activity and pharmacokinetic profile. While the papers do not provide explicit details on the physical and chemical properties of the compounds studied, they do imply that modifications to the quinolinone core can significantly impact these properties and, consequently, the compounds' therapeutic potential .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A novel ligand and its metal complexes with divalent transition metals were synthesized for potential pharmacological applications. This research emphasizes the importance of 1-Methyl-3,4-dihydro-2H-quinolin-6-ol derivatives in developing compounds with potential antimicrobial activities (Patel & Patel, 2017).
Sensing Applications
A chemosensor based on a Schiff base was developed for highly selective sensing of cyanide in aqueous solutions. This highlights the compound's utility in environmental monitoring and safety (Na et al., 2014).
Antioxidant Applications
Quinolinone derivatives were synthesized and evaluated as antioxidants in lubricating greases, demonstrating the chemical versatility and potential industrial applications of these compounds (Hussein et al., 2016).
Coordination Polymers and Metal Sensing
A study developed coordination polymers from 1-Methyl-3,4-dihydro-2H-quinolin-6-ol derivatives, exploring their gas sensing properties. Such materials could be pivotal in developing new sensors for environmental and industrial applications (Rad et al., 2016).
Corrosion Inhibition
Modifications of 8-hydroxyquinoline derivatives, closely related to the query compound, have shown effectiveness as corrosion inhibitors, offering insights into the development of new materials for protecting metals against corrosion (Galai et al., 2021).
Direcciones Futuras
Quinoline and its derivatives continue to be an area of interest due to their versatile applications in the fields of industrial and synthetic organic chemistry . Future research may focus on developing more efficient synthesis protocols and exploring the biological and pharmaceutical activities of new quinoline derivatives .
Propiedades
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinolin-6-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-11-6-2-3-8-7-9(12)4-5-10(8)11;/h4-5,7,12H,2-3,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSWQWFRYRAJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41873-60-3 |
Source


|
| Record name | 1-methyl-1,2,3,4-tetrahydroquinolin-6-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



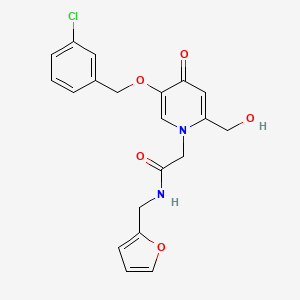
![ethyl 4-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B3008582.png)
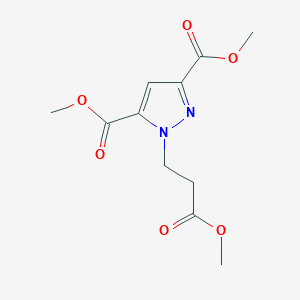
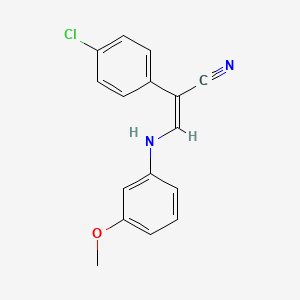

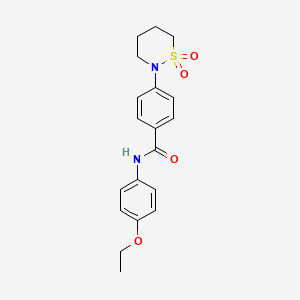
![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl pentanoate](/img/structure/B3008589.png)
![1-(1H-benzo[d][1,2,3]triazol-1-yl)hexan-1-one](/img/structure/B3008590.png)
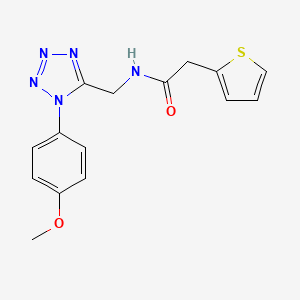
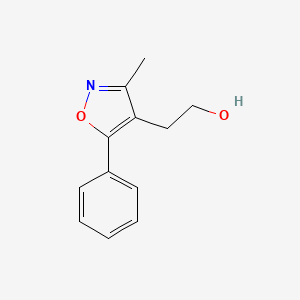
![7-Fluoro-2-(4-methylpyridin-2-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3008594.png)
